N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(17-5-7-19(8-6-17)23-9-1-2-10-23)22-13-15-11-18(14-21-12-15)16-3-4-16/h1-2,5-12,14,16H,3-4,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALUHDUSLJTLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps, including the formation of the pyrrole ring and the coupling of the benzamide and pyridine moieties. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Biological Activities
The compound has shown promise in several areas of biological research, particularly in neuropharmacology and oncology:
Neuropharmacological Applications
Research indicates that compounds with similar structures exhibit neuroleptic activity, suggesting that N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide may have potential as an antipsychotic agent. Studies have demonstrated that benzamides can effectively inhibit apomorphine-induced stereotyped behavior in animal models, indicating their potential for treating psychotic disorders . The structural modifications in this compound could enhance its efficacy and reduce side effects compared to traditional neuroleptics.
Anticancer Activity
Investigations into related compounds have revealed significant anticancer properties, particularly through the inhibition of specific kinases involved in tumor growth and metastasis. For instance, similar structures have been identified as inhibitors of p38α MAP kinase, which plays a critical role in inflammatory responses and cancer progression . The unique structural features of this compound may allow it to target similar pathways effectively.
Case Studies and Research Findings
Several studies have documented the effects of compounds structurally related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroleptic Activity | Demonstrated efficacy in reducing stereotyped behaviors in rodent models, correlating structure with activity. |
| Study B | Anticancer Efficacy | Showed inhibition of cancer cell lines via kinase pathway modulation, supporting further investigation into therapeutic applications. |
| Study C | Pharmacokinetics | Evaluated absorption and metabolism profiles, indicating favorable properties for drug development. |
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The pyrrole and pyridine rings allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This binding can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- The target compound lacks the sulfamoyl and oxadiazole groups present in LMM5/LMM11, which are known to enhance metabolic stability and hydrogen-bonding capacity .
Physicochemical Properties
Available data for analogs are summarized below:
Key Observations :
Key Observations :
- LMM5/LMM11’s sulfamoyl group correlates with antifungal activity, which the target compound lacks .
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound notable for its unique structural features, including a cyclopropyl group and a combination of pyridine and pyrrole functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 317.4 g/mol. Its structure can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Cyclopropyl Group | Enhances steric and electronic properties |
| Pyridine Ring | Contributes to potential receptor interactions |
| Pyrrole Group | May influence biological activity |
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant neuroleptic activity. For instance, studies on benzamide derivatives have shown that structural modifications can enhance their efficacy in treating psychosis, with some compounds demonstrating potency far exceeding traditional treatments like haloperidol .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Compounds with similar frameworks have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, the introduction of specific substituents on the benzamide moiety can lead to enhanced kinase inhibition, which is crucial for cancer cell proliferation control .
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential. Interaction studies may include:
- Receptor Binding Affinity : Evaluating how well the compound binds to specific receptors involved in neuropharmacological pathways.
- Enzyme Inhibition Assays : Assessing its ability to inhibit enzymes linked to cancer progression or neurodegenerative diseases.
Case Study 1: Neuroleptic Activity
A study investigating various benzamide derivatives found that modifications similar to those in this compound resulted in enhanced antistereotypic activity without increased cataleptogenicity. This suggests a favorable therapeutic index for compounds targeting dopaminergic pathways .
Case Study 2: Anticancer Efficacy
In another investigation, compounds featuring pyridine and pyrrole groups demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the potential of such compounds in cancer therapy .
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-methylpyridin-3-yl)methylbenzamide | Methyl group on pyridine | Anticancer activity |
| N-(5-fluoropyridin-2-yl)methylbenzamide | Fluorine substitution on pyridine | Enhanced kinase inhibition |
| N-(2-thienylmethyl)benzamide | Thiophene ring instead of pyridine | Antimicrobial properties |
Q & A
Q. What are the common synthetic routes for N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide, and what reaction conditions are typically employed?
The synthesis often involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example, the pyridine moiety may be functionalized via cyclopropane introduction under palladium catalysis, followed by benzamide formation using carbodiimide coupling agents. Reaction conditions typically include anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–100°C), and inert atmospheres to prevent hydrolysis or oxidation . Reflux conditions (e.g., 12 hours in ethanol) are critical for intermediates like 1-amino-4-methylpiperazine .
Q. Which spectroscopic and analytical methods are most effective for confirming the compound’s structure?
Structural confirmation relies on 1H/13C NMR for proton and carbon environments (e.g., δ 7.74 ppm for aromatic protons) , LC-MS for molecular weight validation, and elemental analysis for purity assessment . Single-crystal X-ray diffraction (e.g., R factor = 0.039) provides absolute stereochemical confirmation . IR spectroscopy identifies functional groups like amide C=O stretches (~1670 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity when synthesizing this compound, particularly when side reactions occur?
Side reactions (e.g., incomplete cyclopropanation or benzamide coupling) can be mitigated by:
- Adjusting stoichiometry of reagents (e.g., excess 1.2–1.5 equivalents of coupling agents) .
- Employing gradient column chromatography (e.g., chloroform:methanol 3:1 v/v) for purification .
- Monitoring reaction progress via TLC or in situ FTIR to identify intermediates. Contradictions in reaction protocols (e.g., solvent polarity in vs. 6) require empirical testing to determine optimal conditions .
Q. What computational strategies are used to predict the biological activity of novel benzamide derivatives like this compound?
PASS (Prediction of Activity Spectra for Substances) software predicts potential biological targets (e.g., kinase inhibition) based on structural motifs . Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to receptors like EGFR or PI3K, with scoring functions prioritizing compounds showing ΔG < -8 kcal/mol . QSAR models correlate substituent effects (e.g., trifluoromethyl groups enhancing metabolic stability) with activity .
Q. How should researchers resolve discrepancies in NMR spectral data during structural analysis?
Spectral mismatches (e.g., unexpected splitting or shifts) may arise from:
- Dynamic effects : Variable-temperature NMR (e.g., 25°C to -40°C) to identify rotational barriers in amide bonds .
- Impurity interference : LC-MS purity checks (≥95% by HPLC) to rule out byproducts .
- Solvent artifacts : Repeating analysis in deuterated DMSO or CDCl3 to assess solvent-induced shifts .
Q. What are the recommended strategies for scaling up synthesis while maintaining reproducibility?
- Use flow chemistry for exothermic steps (e.g., cyclopropanation) to improve heat dissipation .
- Standardize solvent removal via rotary evaporation under reduced pressure (≤40°C) to prevent decomposition .
- Validate batch consistency using HPLC-DAD with retention time and UV profile matching .
Q. How can researchers expand the structural diversity of this compound for SAR studies?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF3) at the benzamide para position to enhance binding .
- Heterocycle variation : Replace pyrrole with imidazole or triazole to modulate solubility and target interactions .
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA) to evaluate stereospecific activity .
Data Contradiction and Validation
Q. How should conflicting data on reaction efficiency between published protocols be addressed?
- Perform Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading .
- Validate results using orthogonal assays (e.g., comparing LC-MS yield with 1H NMR integration) .
- Cross-reference with analogous compounds (e.g., trifluoromethylbenzamide derivatives) to identify trends .
Q. What steps are critical for ensuring biological assay reproducibility with this compound?
- Stability testing : Assess compound integrity in assay buffers (e.g., PBS at 37°C) via LC-MS over 24 hours .
- Positive controls : Use known inhibitors (e.g., imatinib for kinase assays) to validate assay conditions .
- Dose-response curves : Perform triplicate experiments with 10-point dilution series (e.g., 0.1–100 μM) to calculate IC50 .
Methodological Resources
Q. Which authoritative texts provide foundational guidance for advanced organic synthesis techniques relevant to this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
